4-Amino-2,3-dichlorophenol
Overview
Description
4-Amino-2,3-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of phenol, where the phenol ring is substituted with amino and dichloro groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
It’s known that this compound can be used as an intermediate in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context.
Biochemical Pathways
Given its potential use as an intermediate in organic synthesis , it’s plausible that this compound could be involved in a wide range of biochemical processes, depending on the specific context and the other compounds present.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.
Biochemical Analysis
Biochemical Properties
It is known that chlorophenols, a group of compounds to which 4-Amino-2,3-dichlorophenol belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2,3-dichlorophenol can be synthesized through several methods. One common method involves the diazotization of aniline followed by a coupling reaction with 2,3-dichlorophenol. The reaction typically occurs in an aqueous medium with sodium nitrite and hydrochloric acid to form the diazonium salt, which then reacts with 2,3-dichlorophenol in the presence of sodium hydroxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reduction of 2,3-dichloronitrobenzene using iron and hydrochloric acid, followed by hydrolysis. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly employed.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
4-Amino-2,3-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dichloro-4-nitrophenol
- 2-Chloro-3-fluorophenol
- 2-Chloro-3-methoxyphenol
Uniqueness: 4-Amino-2,3-dichlorophenol is unique due to the presence of both amino and dichloro groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
4-amino-2,3-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHWFUQNSLMSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432174 | |
Record name | 4-amino-2,3-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39183-17-0 | |
Record name | 4-amino-2,3-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Di Chloro-4-Hydroxy Aniline (DCHA) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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